1,3-Di-HABA Kanamycin A

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-Di-HABA Kanamycin A involves modifications at specific sites on the kanamycin molecule to incorporate the 1,3-di-hydroxy-2-propyl (HABA) group. Key steps in the synthesis include selective protection and deprotection of hydroxyl and amino groups, functional group transformations, and the introduction of the HABA group at strategic positions to enhance activity and reduce toxicity. Studies on kanamycin derivatives have shown that modifications can significantly affect their antibacterial activity and binding affinity to target ribosomal RNA (Richardson et al., 1979).

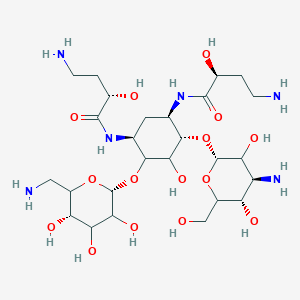

Molecular Structure Analysis

The molecular structure of kanamycin A derivatives, including those with the HABA group, has been analyzed through techniques such as X-ray crystallography. These studies reveal how modifications influence the antibiotic's interaction with the bacterial ribosome's A site, enhancing its binding affinity and resistance to enzymatic degradation. The introduction of the HABA group in amikacin, a closely related derivative, for instance, has been shown to create additional hydrogen bond interactions, stabilizing the drug-ribosome complex (Kondo et al., 2006).

Chemical Reactions and Properties

Chemical modifications in kanamycin A, such as the introduction of the HABA group, impact its reactivity and interaction with bacterial RNA. The specific placement of hydroxyl and amino groups plays a crucial role in the antibiotic's mechanism of action, affecting protein synthesis by interfering with the ribosomal decoding site. Studies have elucidated the roles of these groups in drug activity and resistance mechanisms, providing insights into the chemical properties essential for antibacterial efficacy (Salian et al., 2012).

Aplicaciones Científicas De Investigación

-

Antibacterial Research

-

Infectious Disease Research

-

Aminoglycoside Antibiotics Development

- Summary of Application : “1,3-Di-HABA Kanamycin A” is used in the development of new aminoglycoside antibiotics . It is used in the design, synthesis, and bioassay of 2′-modified kanamycin A derivatives .

- Results or Outcomes : Bioassay results showed that the modifying strategy was feasible, providing valuable structure–activity relationship information, which would help researchers to develop new aminoglycoside antibiotics more effectively .

-

Pharmaceutical Reference Standards

-

Antiparasitic Research

-

Antiviral Research

-

Chemical and Analytical Standards

-

Custom Synthesis

-

DNA, RNA, and Protein Synthesis Inhibition

-

Treatment of Diseases Arising from Gram-Negative Bacterium

-

Impurity Reference Materials

Propiedades

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNATBKIPCIZAA-DCOVVSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747630 | |

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-HABA Kanamycin A | |

CAS RN |

927821-99-6 | |

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)